4-Chloro-N-cyclopentylbenzylamine
Overview
Description
4-Chloro-N-cyclopentylbenzylamine: is an organic compound with the molecular formula C₁₂H₁₆ClN It is a derivative of benzylamine, where the benzyl group is substituted with a chlorine atom at the para position and a cyclopentyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-cyclopentylbenzylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and cyclopentylamine.
Reaction: The 4-chlorobenzyl chloride is reacted with cyclopentylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours until the reaction is complete.
Purification: The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-cyclopentylbenzylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.
Major Products:
Nucleophilic Substitution: Products include substituted benzylamines with different functional groups.
Oxidation: Products include N-oxides or other oxidized amine derivatives.
Reduction: Products include reduced amine derivatives with altered functional groups.
Scientific Research Applications
4-Chloro-N-cyclopentylbenzylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-N-cyclopentylbenzylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
4-Chlorobenzylamine: Lacks the cyclopentyl group, making it less sterically hindered.
N-Cyclopentylbenzylamine: Lacks the chlorine atom, affecting its reactivity and potential biological activity.
4-Chloro-N-methylbenzylamine: Contains a methyl group instead of a cyclopentyl group, altering its steric and electronic properties.
Uniqueness: 4-Chloro-N-cyclopentylbenzylamine is unique due to the presence of both the chlorine atom and the cyclopentyl group
Biological Activity
4-Chloro-N-cyclopentylbenzylamine (CAS Number: 66063-15-8) is an organic compound that has garnered attention for its potential biological activities. This compound, a derivative of benzylamine, features a chlorine atom at the para position of the benzyl group and a cyclopentyl group attached to the nitrogen atom. Its unique structure suggests various applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
- Molecular Formula: C₁₂H₁₆ClN
- Molecular Weight: 219.72 g/mol
- IUPAC Name: N-[(4-chlorophenyl)methyl]cyclopentanamine
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound acts as a ligand, potentially binding to receptors or enzymes and modulating their activity. For instance, in antimicrobial studies, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria. The compound's mechanism may involve interference with bacterial metabolic processes or structural components.
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have revealed promising results. Studies have suggested that it may induce apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation. The specific pathways affected by this compound are currently under investigation, with ongoing research aimed at elucidating its full therapeutic potential.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Description | Biological Activity |
---|---|---|
4-Chlorobenzylamine | Lacks the cyclopentyl group; less sterically hindered | Limited antimicrobial activity |
N-Cyclopentylbenzylamine | Lacks the chlorine atom; alters reactivity | Moderate activity |
4-Chloro-N-methylbenzylamine | Contains a methyl group instead of cyclopentyl; affects steric properties | Varies significantly |
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cancer Cell Line Research : In a laboratory setting, the compound was tested on various cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Further mechanistic studies revealed that the compound might trigger apoptotic pathways by activating caspase enzymes, which are crucial for programmed cell death.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]cyclopentanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXHUNCZQIRQOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216258 | |
Record name | 4-Chloro-N-cyclopentylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66063-15-8 | |
Record name | 4-Chloro-N-cyclopentylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66063-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-cyclopentylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066063158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-N-cyclopentylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-N-cyclopentylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.070 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chloro-N-cyclopentylbenzylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ8U6G8WNZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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